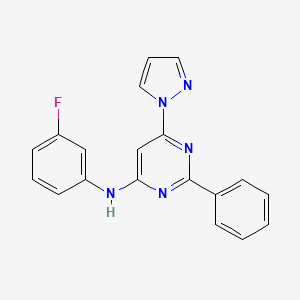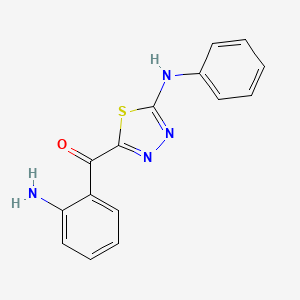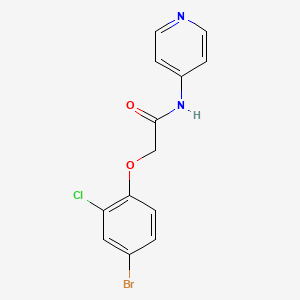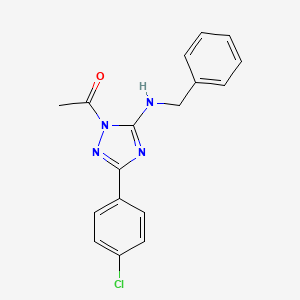
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as DMOBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-κB), both of which are involved in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its relatively low toxicity compared to other anti-cancer and anti-inflammatory compounds. However, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There is still much to be learned about the potential therapeutic properties of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis method to improve its solubility and bioavailability, and exploring its potential use in combination with other anti-cancer and anti-inflammatory compounds. Additionally, studies could investigate the potential use of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
In conclusion, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is a chemical compound that has shown promise in scientific research for its potential therapeutic properties. While more research is needed to fully understand its mechanism of action and potential uses, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide represents a promising avenue for the development of new treatments for cancer and inflammation.
Métodos De Síntesis
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine, followed by the condensation of the resulting product with ethyl acetoacetate. The final product is obtained through the hydrolysis of the ethyl ester using sodium hydroxide.
Aplicaciones Científicas De Investigación
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-4-5-15(12-14(13)2)18(21)10-11-19(22)20-16-6-8-17(23-3)9-7-16/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZLJDAZHORDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)

![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)



![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
